A Senior Application Scientist's Guide to 1-Isobutyl-1H-indole-4-carbaldehyde and its Core Moiety, Indole-4-carbaldehyde
A Senior Application Scientist's Guide to 1-Isobutyl-1H-indole-4-carbaldehyde and its Core Moiety, Indole-4-carbaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Indole-4-carbaldehyde Scaffold
The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged scaffold in drug design.[2] Within this class, indole-4-carbaldehyde serves as a particularly versatile synthetic intermediate.[1][3] The presence of a reactive aldehyde group at the 4-position of the indole nucleus allows for a multitude of chemical transformations, providing a gateway to complex molecular architectures.[1]
This guide provides a comprehensive overview of 1-Isobutyl-1H-indole-4-carbaldehyde, a specific derivative, within the broader and more extensively characterized context of its parent compound, Indole-4-carboxaldehyde. While a dedicated CAS number for 1-Isobutyl-1H-indole-4-carbaldehyde is not prominently indexed in major chemical databases, its synthesis and properties can be logically derived from the well-established chemistry of its precursor. This document will therefore focus on the known properties and synthesis of Indole-4-carboxaldehyde (CAS: 1074-86-8) and provide an expert-guided protocol for the synthesis and characterization of its N-isobutyl derivative.
PART 1: Chemical Identity and Physicochemical Properties
A clear understanding of a compound's fundamental properties is the bedrock of any successful research endeavor. The data for the parent compound, Indole-4-carboxaldehyde, is well-documented.
Indole-4-carboxaldehyde (Parent Compound)
| Property | Value | Source |
| CAS Number | 1074-86-8 | [3][4][5][6] |
| Molecular Formula | C₉H₇NO | [3][4][5][6] |
| Molecular Weight | 145.16 g/mol | [3][4][5][6] |
| Appearance | Yellowish to pale brown powder/solid | [3] |
| Melting Point | 139-143 °C | |
| Purity | ≥ 97-98% (by HPLC) | [3] |
| Synonyms | 1H-Indole-4-carbaldehyde, 4-Formylindole | [3][4] |
1-Isobutyl-1H-indole-4-carbaldehyde (Target Compound - Predicted)
The introduction of an isobutyl group at the N1 position of the indole ring will predictably alter the physicochemical properties.
| Property | Predicted Value/State | Rationale |
| Molecular Formula | C₁₃H₁₅NO | Addition of a C₄H₈ moiety to the parent compound. |
| Molecular Weight | 201.27 g/mol | Calculated based on the molecular formula. |
| Appearance | Likely a low-melting solid or a viscous liquid | The bulky, non-polar isobutyl group can disrupt crystal packing, leading to a lower melting point compared to the parent. |
| Solubility | Increased solubility in non-polar organic solvents (e.g., hexane, ethyl acetate) and decreased solubility in polar solvents (e.g., water). | The isobutyl group enhances the lipophilicity of the molecule. |
PART 2: Synthesis and Mechanistic Considerations
The synthesis of 1-Isobutyl-1H-indole-4-carbaldehyde is most logically achieved through the N-alkylation of Indole-4-carboxaldehyde. This is a standard and well-precedented transformation in indole chemistry.
Proposed Synthetic Workflow: N-Alkylation
The reaction proceeds via a nucleophilic substitution mechanism. The indole nitrogen, upon deprotonation by a suitable base, becomes a potent nucleophile that attacks the electrophilic carbon of an isobutyl halide.
Caption: Synthetic workflow for N-isobutylation of Indole-4-carboxaldehyde.
Detailed Experimental Protocol (Self-Validating System)
This protocol is designed to be self-validating through in-process checks and comprehensive final analysis.
1. Reagents and Materials:
-
Indole-4-carboxaldehyde (1.0 eq)
-
Isobutyl bromide (1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq) OR Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
2. Step-by-Step Procedure:
-
Step 1: Reaction Setup (Inert Atmosphere is Key): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add Indole-4-carboxaldehyde.
-
Causality: An inert atmosphere is crucial when using a strong, moisture-sensitive base like NaH to prevent quenching of the base and potential side reactions.
-
-
Step 2: Dissolution: Add anhydrous DMF to dissolve the starting material. Cool the solution to 0 °C using an ice bath.
-
Causality: Cooling the reaction mixture helps to control the exothermic reaction upon addition of the strong base, enhancing safety and selectivity.
-
-
Step 3: Deprotonation: Slowly add NaH portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
In-Process Check: Evolution of hydrogen gas should be observed. The reaction mixture may also change color.
-
-
Step 4: Alkylation: Re-cool the mixture to 0 °C and add isobutyl bromide dropwise via a syringe. Allow the reaction to warm to room temperature and stir overnight.
-
In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Step 5: Quenching and Workup: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Causality: The aqueous workup removes the DMF solvent and inorganic salts. The bicarbonate wash ensures any acidic impurities are removed.
-
-
Step 6: Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Step 7: Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-Isobutyl-1H-indole-4-carbaldehyde.
PART 3: Spectroscopic Characterization
Structural confirmation is paramount. The following are expected spectroscopic signatures for 1-Isobutyl-1H-indole-4-carbaldehyde.
-
¹H NMR (Proton NMR): The most telling evidence of successful N-alkylation will be the disappearance of the broad N-H proton signal (typically >10 ppm in the parent indole) and the appearance of new signals corresponding to the isobutyl group: a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (CH₂) group attached to the indole nitrogen.
-
¹³C NMR (Carbon NMR): Expect new aliphatic carbon signals for the isobutyl group, in addition to the characteristic signals for the indole core and the aldehyde carbon.
-
FT-IR (Infrared Spectroscopy): The key diagnostic feature will be the absence of a broad N-H stretching band (typically around 3400 cm⁻¹) which is present in the parent compound.[7] The strong carbonyl (C=O) stretch from the aldehyde will remain, likely between 1680-1715 cm⁻¹.[8]
-
Mass Spectrometry (MS): The molecular ion peak ([M]⁺) or a protonated adduct ([M+H]⁺) should correspond to the calculated molecular weight of 201.27.
PART 4: Applications in Drug Discovery and Medicinal Chemistry
Indole-4-carboxaldehyde and its derivatives are valuable building blocks for creating molecules with significant therapeutic potential.[1][3]
-
Scaffold for Bioactive Molecules: The indole core is present in numerous drugs and is known for a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]
-
Precursor for Complex Syntheses: The aldehyde functionality is a versatile handle for further chemical modifications such as reductive aminations, Wittig reactions, and condensations, allowing for the construction of more complex drug candidates.[1]
-
Specific Therapeutic Targets: Derivatives of indole-4-carboxamides have been synthesized and evaluated as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a key target in cancer therapy.[9] The N-isobutyl derivative could be explored in similar contexts to modulate properties like cell permeability and metabolic stability.
-
Neurological and Anti-inflammatory Agents: The indole scaffold is central to neurotransmitters like serotonin, and synthetic derivatives are often investigated for activity in the central nervous system and as anti-inflammatory agents.[1][3]
PART 5: Safety and Handling
While specific data for 1-Isobutyl-1H-indole-4-carbaldehyde is not available, prudent laboratory practice dictates handling it with the same or greater care as its parent compound and other related chemicals.
-
General Handling: Handle in accordance with good industrial hygiene and safety practices.[4] Use in a well-ventilated area, preferably a chemical fume hood.[10] Avoid contact with skin, eyes, and clothing.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles or a face shield.[4][10]
-
Hazards of Parent Compound (Indole-4-carboxaldehyde):
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][10] For long-term stability, storage under an inert atmosphere may be beneficial.[4]
-
Incompatible Materials: Strong acids, strong bases, and strong oxidizing agents.[4][10]
References
- Benchchem. (n.d.). 1-Isobutyl-1H-indole-4-carbaldehyde.
- Thermo Fisher Scientific. (2025, May 1). SAFETY DATA SHEET: Indole-4-carboxaldehyde.
- Thermo Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: 1-Methyl-1H-indole-3-carbaldehyde.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Cayman Chemical. (2025, October 6). Safety Data Sheet: Indole-3-carboxaldehyde.
- Thermo Fisher Scientific. (2010, August 30). SAFETY DATA SHEET: 5-(Phenylmethoxy)-1H-indole-3-carbaldehyde.
- Chem-Impex. (n.d.). Indole-4-carboxaldehyde.
- Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. (n.d.).
- Sigma-Aldrich. (n.d.). 1-Isobutyl-1H-pyrazole-4-carbaldehyde.
- National Center for Biotechnology Information. (n.d.). Indole-4-carboxaldehyde. PubChem.
- BLD Pharm. (n.d.). 1H-Indole-4-carbaldehyde.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 24). Leveraging Indole-4-carboxaldehyde for Pharmaceutical Intermediates.
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Cheméo. (n.d.). 1H-Indole-4-carboxaldehyde. Retrieved from [Link]
- PMC. (2017, October 17). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells.
- Sigma-Aldrich. (n.d.). Indole-4-carboxaldehyde 97.
-
Xie, Z., et al. (2016). Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. RSC Advances, 6, 80784-80796. Retrieved from [Link]
- Chem-Impex. (n.d.). 1-Ethyl-1H-indole-4-carbaldehyde.
- MDPI. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- National Institute of Justice. (2019, March 15). Spectroscopic Differentiation and Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors.
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